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molecular formula C9H10N2OS B8412035 2-Propyl-4H-thiazolo[5,4-b]pyridin-7-one

2-Propyl-4H-thiazolo[5,4-b]pyridin-7-one

Cat. No. B8412035
M. Wt: 194.26 g/mol
InChI Key: JJBHZFRAKJLYOP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07915411B2

Procedure details

The product of Example 5E (230 mg, 0.7781 mmol) was added to refluxing diphenyl ether (5 mL) under a nitrogen atmosphere. After refluxing for 5 minutes, the solution was cooled in an ice bath and diluted with hexanes (50 mL). The resulting golden solid was collected by vacuum filtration and thoroughly washed with hexanes to give the title compound (125 mg, 0.644 mmol, 83%).
Name
product
Quantity
230 mg
Type
reactant
Reaction Step One
Quantity
5 mL
Type
reactant
Reaction Step Two
[Compound]
Name
hexanes
Quantity
50 mL
Type
solvent
Reaction Step Three
Yield
83%

Identifiers

REACTION_CXSMILES
CC1(C)OC(=O)[C:5](=[CH:9][NH:10][C:11]2[S:15][C:14]([CH2:16][CH2:17][CH3:18])=[N:13][CH:12]=2)[C:4](=O)[O:3]1.C1(OC2C=CC=CC=2)C=CC=CC=1>>[CH2:16]([C:14]1[S:15][C:11]2[NH:10][CH:9]=[CH:5][C:4](=[O:3])[C:12]=2[N:13]=1)[CH2:17][CH3:18]

Inputs

Step One
Name
product
Quantity
230 mg
Type
reactant
Smiles
CC1(OC(C(C(O1)=O)=CNC1=CN=C(S1)CCC)=O)C
Step Two
Name
Quantity
5 mL
Type
reactant
Smiles
C1(=CC=CC=C1)OC1=CC=CC=C1
Step Three
Name
hexanes
Quantity
50 mL
Type
solvent
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
After refluxing for 5 minutes
Duration
5 min
TEMPERATURE
Type
TEMPERATURE
Details
the solution was cooled in an ice bath
FILTRATION
Type
FILTRATION
Details
The resulting golden solid was collected by vacuum filtration
WASH
Type
WASH
Details
thoroughly washed with hexanes

Outcomes

Product
Name
Type
product
Smiles
C(CC)C=1SC=2NC=CC(C2N1)=O
Measurements
Type Value Analysis
AMOUNT: AMOUNT 0.644 mmol
AMOUNT: MASS 125 mg
YIELD: PERCENTYIELD 83%
YIELD: CALCULATEDPERCENTYIELD 82.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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